NS3694
Description
Propriétés
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCZTZCPXFDPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435797 | |
| Record name | Apoptosis Inhibitor II, NS3694 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426834-38-0 | |
| Record name | Apoptosis Inhibitor II, NS3694 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthesis of 3-(Trifluoromethyl)Phenyl Isocyanate
Adapting the method from CN110885298B:
- Nitration :
$$ \text{o-Chlorotrifluoromethylbenzene} + \text{Ac}2\text{O} + \text{HNO}3 \xrightarrow{70^\circ C} \text{4-Nitro-2-trifluoromethylchlorobenzene} $$
Yield: 92% (vs. 78% with traditional H₂SO₄/HNO₃)
Reduction :
$$ \text{4-Nitro-2-trifluoromethylchlorobenzene} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow[\text{FeCl}3\cdot6\text{H}_2\text{O}]{\text{EtOH, reflux}} \text{4-Chloro-3-trifluoromethylaniline} $$
Key advantage: Eliminates iron sludge waste (0.5 kg/kg product vs. 3.2 kg in Fe⁰ systems)Isocyanate Formation :
$$ \text{4-Chloro-3-trifluoromethylaniline} + \text{Cl}3\text{C(O)CCl}3 \xrightarrow[\text{DMAP}]{\text{CH}2\text{Cl}2} \text{Isocyanate intermediate} $$
Triphosgene ratio: 0.4 eq (98% conversion)
Coupling with 4-Chloro-2-Aminobenzoic Acid
$$ \text{4-Chloro-2-aminobenzoic acid} + \text{Isocyanate} \xrightarrow{\text{THF, 0–5°C}} \text{Target compound} $$
Optimized Conditions :
- Temperature: 0–5°C prevents oligomerization
- Solvent: Tetrahydrofuran (water content <50 ppm)
- Yield: 89% (HPLC purity 94.2%)
Synthetic Route 2: Carbamoyl Chloride Approach
Generation of Carbamoyl Chloride
$$ \text{3-(Trifluoromethyl)aniline} + \text{Phosgene} \xrightarrow{\text{TEA}} \text{Carbamoyl chloride} $$
Challenges :
- Requires strict temperature control (-10°C)
- Phosgene toxicity necessitates closed systems
Reaction with 4-Chloro-2-Aminobenzoic Acid
$$ \text{Carbamoyl chloride} + \text{4-Chloro-2-aminobenzoic acid} \xrightarrow[\text{DMF}]{\text{Base}} \text{Target compound} $$
Yield Comparison :
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | DMF | 76 | 88 |
| Pyridine | THF | 81 | 91 |
| DBU | CH₃CN | 68 | 84 |
Synthetic Route 3: Urea Formation via CDI Activation
Carbodiimide-Mediated Coupling
Activation :
$$ \text{4-Chloro-2-aminobenzoic acid} + \text{CDI} \xrightarrow{\text{THF}} \text{Imidazolide intermediate} $$Coupling :
$$ \text{Imidazolide} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{} \text{Target compound} $$
Advantages :
- Avoids isocyanate handling
- Scalable to >100 kg batches
Limitations :
Industrial-Scale Optimization Strategies
Crystallization Techniques
Monohydrate Formation (from US8748622B2):
- Precipitate from EtOH/H₂O (3:1) at 40°C
- Drying: 85–120°C under <30 mbar
- Water content: 4.7–5.3% (KF analysis)
impurity Profile Management
| Impurity | Source | Control Method |
|---|---|---|
| Di-urea adduct | Isocyanate dimerization | Strict temp control (<10°C) |
| Nitro byproducts | Incomplete reduction | FeCl₃/N₂H₄ ratio optimization |
| Isomeric chlorides | Nitration regioselectivity | Ac₂O/HNO₃ system |
Analyse Des Réactions Chimiques
Types de réactions : NS 3694 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes chloro et nitro .
Réactifs et conditions courants :
Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que les amines ou les thiols, qui peuvent remplacer le groupe chloro en conditions basiques.
Réactions de réduction : Le groupe nitro dans l'intermédiaire peut être réduit en utilisant des réactifs tels que le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux.
Produits principaux : Le produit principal formé à partir de ces réactions est le NS 3694 lui-même, qui est obtenu après la réduction du composé intermédiaire .
4. Applications de la recherche scientifique
NS 3694 est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la formation de l'apoptosome et l'activation des caspases . Voici quelques-unes de ses principales applications :
5. Mécanisme d'action
NS 3694 exerce ses effets en inhibant la formation de l'apoptosome, un complexe d'activation des caspases formé par l'oligomérisation du facteur 1 d'activation des protéases apoptotiques (Apaf-1) en présence de cytochrome c . En empêchant la formation de l'apoptosome, NS 3694 bloque l'activation des procaspases, inhibant ainsi l'activation des caspases et l'apoptose subséquente . Ce mécanisme implique les cibles moléculaires Apaf-1 et les procaspases, qui sont des composants essentiels de la voie de l'apoptose .
Composés similaires :
NS 3696 : Un autre composé de diarylurée ayant des propriétés inhibitrices similaires de l'apoptosome.
NS 3698 : Connu pour son rôle dans l'inhibition de l'activation des caspases, similaire au NS 3694.
Unicité du NS 3694 : NS 3694 est unique en raison de son inhibition spécifique de la formation de l'apoptosome et de sa capacité à bloquer l'activation des caspases induite par le cytochrome c avec une valeur de CI50 d'environ 50 micromolaires . Cette spécificité en fait un outil précieux dans la recherche sur l'apoptose et les applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Mécanisme D'action
NS 3694 exerts its effects by inhibiting the formation of the apoptosome, a caspase activation complex formed by the oligomerization of apoptotic protease-activating factor 1 (Apaf-1) in the presence of cytochrome c . By preventing the formation of the apoptosome, NS 3694 blocks the activation of procaspases, thereby inhibiting caspase activation and subsequent apoptosis . This mechanism involves the molecular targets Apaf-1 and procaspases, which are crucial components of the apoptosis pathway .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Diarylamine Carbamates and Lipophilicity
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i) share the benzoic acid core but differ in substituents on the phenyl ring and alkyl chains. Key findings include:
- Lipophilicity: The capacity factor (log k) determined via HPLC revealed that substituents significantly influence lipophilicity. For example, dichlorophenyl derivatives (e.g., 5a–i) exhibit higher log k values than monochloro analogs due to increased hydrophobicity .
- Biological Implications : While NS3694 targets apoptosome formation, carbamate derivatives like 4a–i and 6a–i are primarily studied for antimicrobial or enzyme-modulating activities, suggesting functional divergence despite structural overlap .
Table 1: Lipophilicity and Substituent Effects
| Compound Class | Substituents | log k Range | Primary Application |
|---|---|---|---|
| This compound | 3-(Trifluoromethyl)phenyl | N/A | Apoptosis inhibition |
| 4a–i (Ferriz et al.) | 3-Chlorophenyl | 1.2–2.8 | Antimicrobial activity |
| 6a–i (Imramovsky et al.) | 3,4-Dichlorophenyl | 2.5–3.6 | Enzyme modulation |
Trifluoromethyl-Containing Analogs
Compounds bearing trifluoromethyl groups, such as 1-(3-(trifluoromethyl)phenyl)but-2-yn-1-one (231) , share electronic properties with NS3693. Key comparisons include:
- Electronic Effects: The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity in both this compound and 231. However, 231 lacks the carbamoylamino linkage, limiting its interaction with apoptosome components .
- Structural Flexibility : this compound’s rigid benzoic acid scaffold contrasts with the linear alkyne chain in 231 , which may reduce target specificity .
Chloro-Substituted Benzoic Acid Derivatives
2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid (CAS 22893-39-6, similarity score 0.90) and 4-chloro-3-(trifluoromethyl)benzaldehyde (CAS 34328-46-6, similarity score 0.78) highlight the importance of substituent positioning:
- Substituent Positioning : Moving the chlorine atom from the 4-position (as in this compound) to the 2-position (e.g., 22893-39-6 ) reduces steric hindrance but may alter binding to hydrophobic pockets in target proteins .
- Functional Group Impact: Replacing the carbamoylamino group with an acetic acid moiety (e.g., 22893-39-6) diminishes apoptosome inhibition but enhances solubility .
Carbamoylamino-Linked Drug Candidates
The compound 3-[[4-[[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid () shares a carbamoylamino-benzoic acid framework with this compound but includes a benzimidazole moiety. Key distinctions:
- Biological Activity : This derivative shows drug sensitivity in pharmacological screens, whereas this compound is mechanistically linked to apoptosis pathways .
Activité Biologique
4-Chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid can be represented as follows:
- IUPAC Name : 4-Chloro-2-[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
- Molecular Formula : C15H10ClF3N2O3
- Molecular Weight : 356.7 g/mol
Structural Features
The compound features:
- A trifluoromethyl group which enhances biological activity due to increased metabolic stability and lipid solubility.
- A chlorine atom that may influence the electronic properties and interactions with biological targets.
Research indicates that the presence of the trifluoromethyl group significantly enhances the compound's interaction with various biological targets. The electron-withdrawing nature of the trifluoromethyl group facilitates stronger binding through halogen bonding interactions, which can increase the overall potency against specific enzymes and receptors.
Inhibition Studies
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- In vitro studies demonstrated moderate inhibition against COX-2 and LOX-15, with IC50 values indicating a promising profile for anti-inflammatory applications.
-
Cytotoxicity :
- Case studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The observed IC50 values suggest potential as an anticancer agent.
Comparative Biological Activity
| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| 4-Chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | COX-2 | 15.6 | Moderate |
| 4-Chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | LOX-15 | 18.1 | Moderate |
| Sorafenib (similar structure) | Various kinases | 10.0 | High |
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Study 2: Anti-inflammatory Effects
In a study investigating anti-inflammatory properties, this compound was tested against lipopolysaccharide-induced inflammation in murine models. The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Synthesis Methods
The synthesis of 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid typically involves several steps:
- Formation of the Carbamoyl Group : The starting material undergoes reaction with isocyanates to introduce the carbamoyl functionality.
- Introduction of Trifluoromethyl Group : This is achieved using trifluoromethylating agents such as trifluoromethyl iodide.
- Final Coupling : The final step involves coupling reactions to form the complete benzoic acid structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid, and what reaction conditions optimize yield?
- Methodology : A multi-step synthesis is typically employed:
Coupling Reaction : React 4-chloro-2-aminobenzoic acid with 3-(trifluoromethyl)phenyl isocyanate in anhydrous dimethylformamide (DMF) under nitrogen at 60–70°C for 6–8 hours to form the carbamoylamino linkage .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .
- Key Considerations : Moisture-sensitive steps require inert conditions. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms the carbamoylamino group (δ ~10.5 ppm for NH) and aromatic substitution patterns .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch, carboxylic acid) and ~1540 cm⁻¹ (amide bond) .
- Melting Point : Reported range 169–171°C, indicating high purity .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect side products .
Q. What common chemical reactions does this compound undergo?
- Reaction Types :
- Nucleophilic Substitution : Chlorine at the 4-position reacts with amines (e.g., piperazine) in DMSO at 100°C to form secondary amides .
- Hydrolysis : The carbamoylamino group can be hydrolyzed under acidic conditions (HCl, reflux) to yield 4-chloro-2-aminobenzoic acid derivatives .
- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved solubility in biological assays .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution be resolved?
- Methodology :
- Controlled Experiments : Compare reactivity in polar aprotic solvents (DMF vs. DMSO) with varying bases (K₂CO₃ vs. Et₃N) to identify optimal conditions .
- DFT Calculations : Model electron-withdrawing effects of the trifluoromethyl group on the aromatic ring’s electrophilicity to predict substitution sites .
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis studies to track mechanistic pathways and side reactions .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Methodology :
- Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH in aqueous ethanol, enhancing aqueous solubility (>5 mg/mL) .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
- Prodrug Design : Synthesize ester or glycoside derivatives that hydrolyze in physiological conditions to release the active compound .
Q. How does the substitution pattern affect enzyme inhibition compared to analogs?
- Methodology :
- Comparative SAR Studies : Test analogs with halogens (F, Br) or methyl groups at the 4-position against acetylcholinesterase (AChE). The trifluoromethyl group enhances binding affinity (IC₅₀ ~2.5 μM) due to hydrophobic interactions .
- Crystallography : Resolve X-ray structures of the compound bound to AChE to identify key hydrogen bonds (e.g., between the carbamoylamino NH and Glu199) .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type; this compound exhibits non-competitive inhibition, unlike chloro-only analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
